molecular formula C7H5ClF3N3S B2721807 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea CAS No. 321430-48-2

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea

Cat. No.: B2721807
CAS No.: 321430-48-2
M. Wt: 255.64
InChI Key: UDCNEYAYOVFLLX-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is a chemical compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can act as an inhibitor in enzymatic studies, particularly those involving thiol-containing enzymes.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamine
  • N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenylurea
  • N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbamothioic acid

Uniqueness

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is unique due to its combination of a trifluoromethyl group and a thiourea moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3S/c8-4-1-3(7(9,10)11)2-13-5(4)14-6(12)15/h1-2H,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCNEYAYOVFLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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